(R)-1-Cyclopentyl-1-phenylethane-1,2-diol CAS 183201-49-2 properties
(R)-1-Cyclopentyl-1-phenylethane-1,2-diol CAS 183201-49-2 properties
Comprehensive Technical Guide on (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS 183201-49-2): Synthesis, Properties, and Applications in Muscarinic Antagonist Development
Executive Overview
In the landscape of modern asymmetric synthesis and neuropharmacology, the stereochemistry of a drug molecule dictates its receptor selectivity and safety profile. (R)-1-Cyclopentyl-1-phenylethane-1,2-diol (CAS 183201-49-2) is a pivotal chiral building block and analytical reference standard [1, 2]. As a Senior Application Scientist, I frequently encounter this compound not just as an intermediate, but as a critical quality control marker (often designated as Penehyclidine Impurity 1) in the scale-up of advanced anticholinergic therapeutics [2]. This whitepaper deconstructs the physicochemical properties, mechanistic utility, and self-validating synthetic protocols associated with this essential diol.
Physicochemical Properties & Structural Identity
The structural architecture of (R)-1-cyclopentyl-1-phenylethane-1,2-diol features a highly congested tertiary alcohol adjacent to a primary alcohol. The absolute (R)-configuration at C1 is the stereochemical anchor that ultimately confers M1/M3 muscarinic receptor selectivity in downstream Active Pharmaceutical Ingredients (APIs) [3, 4].
Table 1: Quantitative & Physicochemical Data
| Property | Specification / Value |
|---|---|
| Chemical Name | (R)-1-Cyclopentyl-1-phenylethane-1,2-diol |
| CAS Registry Number | 183201-49-2 |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Monoisotopic Mass | 206.1307 Da |
| Topological Polar Surface Area (TPSA) | 40.5 Ų |
| Purity Specification (Analytical) | ≥95.0% (Typically >98.0% for QC standards) |
| Common Synonyms | Penehyclidine Impurity 1; (R)-α-phenyl-α-cyclopentyl-α-hydroxyethanol |
Mechanistic Role in Asymmetric Synthesis
The primary utility of (R)-1-cyclopentyl-1-phenylethane-1,2-diol lies in its capacity to serve as a precursor for chiral epoxides. In the synthesis of the anticholinergic drug Penehyclidine, the diol undergoes a regioselective functionalization. Because the tertiary hydroxyl at C1 is sterically shielded by the bulky cyclopentyl and phenyl rings, electrophiles such as p-toluenesulfonyl chloride (TsCl) exclusively attack the primary hydroxyl at C2.
This regioselectivity is the mechanistic linchpin of the workflow. Once the primary alcohol is converted into a good leaving group (sulfonate), the tertiary alcohol is deprotonated under basic conditions, triggering an intramolecular Sₙ2 cyclization to form (R)-2-cyclopentyl-2-phenyloxirane. This epoxide is then ring-opened by 3-quinuclidinol to yield the final API [3].
Synthetic workflow of Penehyclidine utilizing the chiral diol intermediate (CAS 183201-49-2).
Experimental Methodologies: Self-Validating Protocols
To ensure high enantiomeric excess (ee) and chemical yield, the synthesis and subsequent functionalization of the diol must be executed with strict environmental controls. Below are the field-proven, self-validating protocols used in our laboratories.
Protocol A: Stereoselective Synthesis of the Diol
Objective: Reduce (R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid to the target diol without racemization.
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Preparation: Suspend 1.5 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) at 0°C under a strict argon atmosphere.
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Causality: Argon prevents the highly reactive LiAlH₄ from reacting with atmospheric moisture, which would prematurely degrade the reducing agent and pose a severe flammability hazard.
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Addition: Dissolve the chiral carboxylic acid in anhydrous THF and add dropwise to the LiAlH₄ suspension over 30 minutes.
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Causality: Dropwise addition controls the exothermic nature of the reduction, preventing thermal degradation of the delicate tertiary stereocenter.
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Reaction: Heat the mixture to reflux (approx. 66°C) for 3 hours.
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Validation Checkpoint (Fieser Workup): Cool to 0°C and sequentially add
mL of H₂O, mL of 15% aqueous NaOH, and mL of H₂O (where is the mass of LiAlH₄ in grams).-
Self-Validation: The protocol is validated when a crisp, white, granular aluminum salt precipitate forms. If the precipitate is a gelatinous sludge, the quenching ratios were incorrect, which will trap the diol product and plummet the yield. Filter the granular salts and evaporate the THF to isolate the pure diol.
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Protocol B: Regioselective Monosulfonation and Epoxidation
Objective: Convert the diol to the chiral epoxide intermediate.
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Tosylation: Dissolve (R)-1-cyclopentyl-1-phenylethane-1,2-diol in anhydrous pyridine and cool to 0°C. Add 1.1 equivalents of p-Toluenesulfonyl chloride (TsCl) portion-wise.
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Causality: Pyridine acts dually as the solvent and the acid scavenger (neutralizing the HCl byproduct). The steric bulk at C1 naturally forces the tosylation to occur exclusively at the C2 primary alcohol.
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Validation Checkpoint (TLC/LC-MS):
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Self-Validation: Analyze the reaction via Thin Layer Chromatography (TLC). The successful regioselective tosylation is validated by the complete disappearance of the highly polar diol spot and the emergence of a single, less polar monosulfonate spot. The absence of a third, highly non-polar spot confirms that sterics successfully prevented ditosylation.
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Cyclization: Isolate the monosulfonate and dissolve in a biphasic mixture of Dichloromethane (DCM) and 20% aqueous NaOH. Stir vigorously at room temperature for 4 hours. The base deprotonates the C1 hydroxyl, driving an intramolecular Sₙ2 displacement of the tosylate to yield the epoxide.
Analytical Methodologies & Quality Control
In pharmaceutical manufacturing, (R)-1-cyclopentyl-1-phenylethane-1,2-diol is rigorously monitored as Penehyclidine Impurity 1 [2]. During API formulation, trace amounts of this diol can appear either due to incomplete conversion during the epoxidation step or via the hydrolytic degradation of the epoxide intermediate during storage.
QC Strategy: We employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS). Utilizing a chiral stationary phase (e.g., Chiralcel OD-H) allows for the baseline resolution of the (R)-diol from its enantiomeric counterparts. Tracking the TPSA (40.5 Ų) and the exact mass (206.13 Da) ensures that any hydrolytic degradation of the API back into the diol is caught before the batch fails pharmacopeial compliance.
Pharmacological Context: The Importance of Stereochemistry
Why go through the rigorous asymmetric synthesis to isolate the (R)-diol? Penehyclidine hydrochloride is a potent anticholinergic agent utilized extensively for organophosphate poisoning and as a preanesthetic medication[1, 4].
Non-selective anticholinergics (like atropine) bind indiscriminately to all muscarinic receptors (M1-M5), leading to severe M2-mediated cardiovascular side effects such as tachycardia. By utilizing the (R)-configuration derived from 183201-49-2, the resulting drug molecule achieves a highly selective spatial orientation that perfectly fits the binding pockets of M1 and M3 receptors [4]. This stereospecificity effectively suppresses glandular secretions and smooth muscle spasms (M3) while completely bypassing the M2 receptors located in the heart, drastically widening the drug's therapeutic index.
References
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"Penehyclidine | CID 137356", PubChem, National Institutes of Health. URL: [Link]
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"1-cyclopentyl-1-phenylethane-1,2-diol Reference Standard", Axios Research. URL: [Link]
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Han, X.-Y., Liu, H., Chen, C.-H., & Liang, K. "Enantiospecific Synthesis of Penehyclidine Hydrochloride and Its Piperidine Derivatives with R Configuration", Chinese Journal of Chemistry (2006). URL: [Link]
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"Pleiotropic effects and pharmacological properties of penehyclidine hydrochloride", Drug Design, Development and Therapy, Dove Medical Press (2018). URL: [Link]
